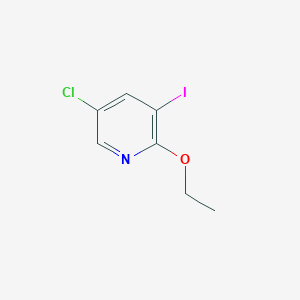

5-Chloro-2-ethoxy-3-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

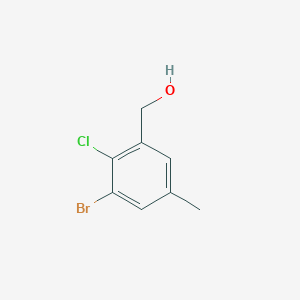

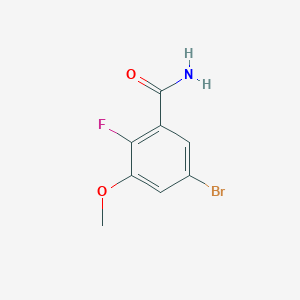

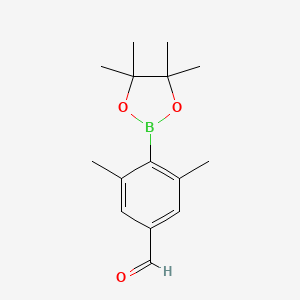

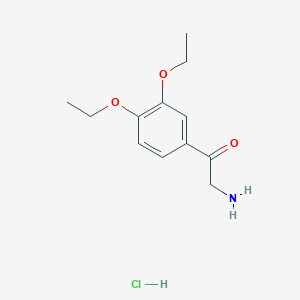

5-Chloro-2-ethoxy-3-iodopyridine is a chemical compound with the CAS Number: 1826110-06-8 . It has a molecular weight of 283.5 and its IUPAC name is 5-chloro-2-ethoxy-3-iodopyridine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for 5-Chloro-2-ethoxy-3-iodopyridine is 1S/C7H7ClINO/c1-2-11-7-6 (9)3-5 (8)4-10-7/h3-4H,2H2,1H3 . This indicates the presence of chlorine, iodine, nitrogen, and oxygen atoms in the molecule.Physical And Chemical Properties Analysis

5-Chloro-2-ethoxy-3-iodopyridine is a liquid at room temperature . The storage temperature is 2-8°C .Safety and Hazards

The safety information for 5-Chloro-2-ethoxy-3-iodopyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

It’s known that halogenated pyridines, such as this compound, are often used in organic synthesis and medicinal chemistry due to their reactivity and ability to form various chemical bonds .

Mode of Action

The mode of action of 5-Chloro-2-ethoxy-3-iodopyridine is primarily through its reactivity in chemical reactions. The presence of chlorine and iodine atoms makes the molecule quite polar due to the electronegativity difference between these halogens and carbon. The ethoxy group adds a chain with some hydrophobicity to the molecule. This allows the compound to participate in various chemical reactions, including nucleophilic aromatic substitution reactions.

Biochemical Pathways

Halogenated pyridines are often used in the synthesis of pharmaceuticals and other bioactive compounds, suggesting that they may interact with a variety of biochemical pathways depending on the specific context .

Pharmacokinetics

The presence of the heavy iodine atom likely contributes to a high molecular weight, potentially leading to a high boiling point. The chlorine and iodine atoms might make the molecule somewhat soluble in polar organic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The combination of a polar ring and a hydrophobic chain might result in moderate solubility in water.

Result of Action

As a halogenated pyridine, it is likely to be involved in the synthesis of various bioactive compounds, potentially leading to a wide range of effects depending on the specific context .

Action Environment

The action of 5-Chloro-2-ethoxy-3-iodopyridine can be influenced by various environmental factors. For instance, the reactivity of the compound can be affected by the pH, temperature, and solvent conditions of the reaction environment. Additionally, the stability of the compound may be influenced by storage conditions, with a recommended storage temperature of 2-8°C .

Eigenschaften

IUPAC Name |

5-chloro-2-ethoxy-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClINO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGOFBZQGKIHRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Cl)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-ethoxy-3-iodopyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-[4-methoxy-3-(methylsulfanyl)phenyl]ethan-1-one hydrochloride](/img/structure/B6304828.png)

amino}propanoic acid](/img/structure/B6304834.png)